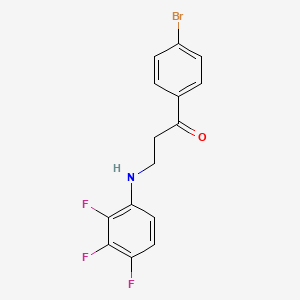

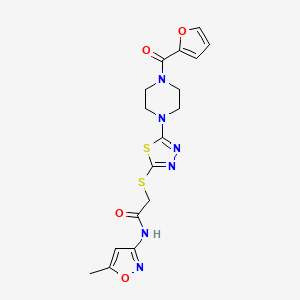

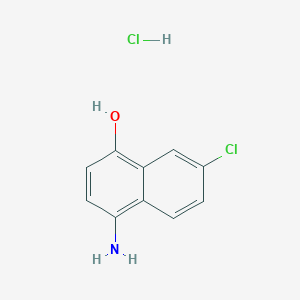

![molecular formula C9H7FN2OS B2600769 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1092307-68-0](/img/structure/B2600769.png)

5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Scientific Research Applications

Corrosion Inhibition

5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol has been studied for its corrosion inhibition properties. For instance, derivatives of 1,3,4-oxadiazole have been evaluated for their ability to protect mild steel in sulphuric acid, indicating their potential as protective coatings in industrial applications. These inhibitors operate through the formation of a protective layer on the metal surface, significantly reducing corrosion rates (P. Ammal et al., 2018).

Antimicrobial Activity

Novel derivatives of 5-phenyl-1,3,4-oxadiazole-2-thiol have shown potent antimicrobial effects against common pathogens such as S. aureus and E. coli. Their mechanism of action may involve damaging bacterial cell walls, leading to the release of cytoplasm and eventual cell death. These findings suggest the potential of these compounds in designing new antimicrobial agents for clinical or agricultural applications (Xianrui Xie et al., 2017).

Anticancer and Antioxidant Properties

Certain 5-substituted 1,3,4-oxadiazole-2-thiol derivatives have been synthesized and evaluated for their antioxidant, antibacterial, and antifungal potentials. These compounds exhibited broad-spectrum antimicrobial activity and remarkable antioxidant properties, which could be harnessed in treating diseases like cancer, Parkinson's, and diabetes (Elahe Yarmohammadi et al., 2020).

Material Sciences and Liquid Crystalline Properties

In the field of materials science, derivatives of 1,3,4-oxadiazole, such as those containing 4-fluorophenyl groups, have been studied for their liquid crystalline properties. These compounds can exhibit distinct mesophases, such as nematic or smectic A phases, indicating their potential application in liquid crystal display technologies (Li-rong Zhu et al., 2009).

Cytotoxicity and DNA-Binding Properties

The cytotoxicity and DNA-binding properties of gallium(III) complexes with heterocyclic thiolato ligands, including 5-phenyl-1,3,4-oxadiazole-2-thiol, have been explored. These complexes showed selective toxicity against cancer cells, inducing apoptosis through upregulation of specific caspases. This research highlights the potential of such compounds in the development of novel anticancer therapies (B. Gallego et al., 2011).

properties

IUPAC Name |

5-[(4-fluorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2OS/c10-7-3-1-6(2-4-7)5-8-11-12-9(14)13-8/h1-4H,5H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZZKDZHJRRXAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NNC(=S)O2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[5-methyl-1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]acetamide](/img/structure/B2600686.png)

![ethyl 4-(2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2600692.png)

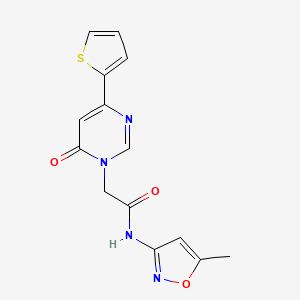

![11-oxo-N-(thiophen-2-yl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2600698.png)

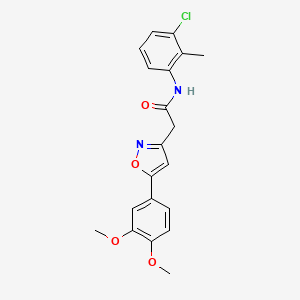

![N-(2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)-2-phenylacetamide](/img/structure/B2600701.png)

![6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2600707.png)